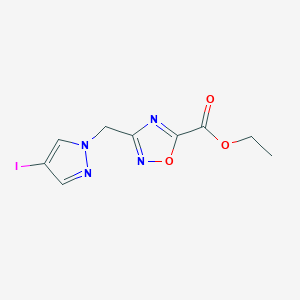

Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate

Description

Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an ethyl carboxylate group and a 4-iodopyrazole moiety linked via a methyl bridge. This structure combines the electron-deficient oxadiazole ring, known for its stability and role in medicinal chemistry, with the iodinated pyrazole group, which may enhance molecular interactions or serve as a synthetic handle for further modifications .

Properties

IUPAC Name |

ethyl 3-[(4-iodopyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IN4O3/c1-2-16-9(15)8-12-7(13-17-8)5-14-4-6(10)3-11-14/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRIJIZGZYJQAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)CN2C=C(C=N2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate typically involves multiple steps:

Formation of 4-iodo-1H-pyrazole: This can be achieved by iodination of pyrazole using iodine and ammonium hydroxide.

Synthesis of 1,2,4-oxadiazole ring: This step involves the reaction of appropriate nitrile oxides with ethyl hydrazinecarboxylate under controlled conditions.

Coupling Reaction: The final step involves coupling the 4-iodo-1H-pyrazole with the 1,2,4-oxadiazole derivative using a suitable base and solvent system.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various pyrazole derivatives, while oxidation and reduction can lead to different functionalized oxadiazole compounds .

Scientific Research Applications

Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism by which Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations:

Synthetic Flexibility: Compounds like Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate (CAS 612511-76-9) highlight the use of protective groups (e.g., Boc) in synthetic pathways, enabling further functionalization .

Positional Isomerism :

- Ethyl 5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate (CAS 1344042-66-5) illustrates how oxadiazole ring substitution patterns (3- vs. 5-position) can alter molecular geometry and intermolecular interactions .

Physicochemical Properties: While direct data for the target compound are unavailable, analogs such as Ethyl 3-cyclopentyl-1,2,4-oxadiazole-5-carboxylate provide benchmarks for properties like solubility and stability. For example, its safety data sheet (SDS) notes a melting point range and precautions for handling .

Research Implications and Gaps

- Biological Activity : and describe oxadiazole-pyrazine hybrids with modifications (e.g., trifluoromethyl groups) that may inspire bioactivity studies for the iodinated analog .

- Data Limitations : The absence of explicit melting points, solubility, or toxicity data for this compound underscores the need for experimental characterization.

Biological Activity

Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 956263-70-0) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

This compound features a pyrazole moiety linked to an oxadiazole ring, which is known for its pharmacological significance. The molecular formula is with a molecular weight of 308.12 g/mol. Its structural characteristics contribute to its biological activity, particularly in anticancer and antimicrobial applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodo-1H-pyrazole with appropriate carboxylic acid derivatives under controlled conditions to yield the desired oxadiazole derivative. Various methodologies have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Anticancer Activity

Recent studies indicate that compounds containing the oxadiazole and pyrazole frameworks exhibit significant anticancer properties. This compound has shown promising results in inhibiting cancer cell proliferation across various cell lines:

These findings suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also demonstrated notable antimicrobial properties against both bacterial and fungal strains. The following table summarizes its efficacy against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15 | Bactericidal |

| Escherichia coli | 20 | Bactericidal |

| Candida albicans | 10 | Fungicidal |

These results highlight the potential of this compound as a lead for developing new antimicrobial agents.

Anti-inflammatory and Other Activities

In addition to anticancer and antimicrobial effects, this compound has been investigated for anti-inflammatory activities. It has been reported to inhibit nitric oxide production in macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies

A notable case study involved the evaluation of this compound's effects on tumor growth in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to controls, reinforcing its potential as an anticancer agent.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 3-((4-iodo-1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole-5-carboxylate?

The synthesis typically involves cyclization reactions between hydrazides and activated carboxylic acid derivatives. For example, hydrazides can react with ethyl chlorooxoacetate under reflux conditions in aprotic solvents (e.g., THF or DCM) to form the oxadiazole core. Subsequent functionalization of the pyrazole moiety with iodine is achieved via electrophilic substitution using iodine monochloride (ICl) in the presence of a base like NaHCO₃ .

Q. How is the compound structurally characterized in academic research?

Key characterization techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., iodopyrazole methyl linkage and oxadiazole ring protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., iodine’s distinctive M+2 peak) .

- Elemental analysis : To validate purity and stoichiometry .

Q. What preliminary biological activities are associated with structurally related oxadiazole derivatives?

Analogous compounds exhibit antimicrobial and anticancer properties. For instance, ethyl oxadiazole carboxylates with aryl substitutions (e.g., 4-methoxyphenyl) show cytotoxic effects against cancer cell lines (e.g., IC₅₀ values <10 µM in breast adenocarcinoma) via tubulin binding and apoptosis induction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the iodopyrazole intermediate?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance iodine incorporation due to improved solubility of ICl.

- Temperature control : Maintaining 0–5°C during iodination minimizes side reactions (e.g., over-iodination) .

- Catalyst screening : Lewis acids like FeCl₃ can accelerate electrophilic substitution .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is critical. Challenges include handling twinned crystals or low-resolution data. Hydrogen bonding patterns (e.g., C=O⋯H-N interactions) and graph-set analysis can validate molecular packing .

Q. How do electronic effects of substituents influence the compound’s bioactivity?

Structure-activity relationship (SAR) studies compare derivatives with varying electron-withdrawing/donating groups. For example:

Q. What computational methods predict binding modes with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model interactions with targets like tubulin. Key steps:

- Protein preparation : Retrieve tubulin structure (PDB: 1SA0) and remove water molecules.

- Ligand parametrization : Assign partial charges using AM1-BCC.

- Binding energy analysis : Identify critical residues (e.g., β-tubulin’s colchicine site) .

Q. How can contradictory bioactivity data across studies be reconciled?

Discrepancies (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., cell line heterogeneity, serum concentration). Mitigation strategies:

- Standardized protocols : Use identical cell passages and incubation times.

- Dose-response validation : Repeat assays with internal controls (e.g., doxorubicin) .

Methodological Considerations

Q. What safety precautions are essential during handling?

Q. How is high-throughput screening (HTS) implemented for derivative libraries?

HTS workflows include:

- Automated synthesis : Parallel reactions in microtiter plates.

- Biological assays : Fluorescence-based viability tests (e.g., Alamar Blue) for rapid cytotoxicity screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.